3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide
Overview
Description
3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide is an organic compound that features a furan ring substituted with a methyl group at the 5-position and a propanamide group attached to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with 4-methylphenylamine under amide bond formation conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The furan ring and amide group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(5-methylfuran-2-yl)-N-phenylpropanamide: Lacks the methyl group on the phenyl ring.
3-(5-methylfuran-2-yl)-N-(4-chlorophenyl)propanamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
3-(5-methylfuran-2-yl)-N-(4-methoxyphenyl)propanamide: Features a methoxy group on the phenyl ring.
Uniqueness
3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide is unique due to the presence of both a methyl group on the furan ring and a 4-methylphenyl group. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-3-6-13(7-4-11)16-15(17)10-9-14-8-5-12(2)18-14/h3-8H,9-10H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKICLMUKWZLZMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972854 | |
Record name | 3-(5-Methylfuran-2-yl)-N-(4-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00972854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200990 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5735-34-2 | |
Record name | 3-(5-Methylfuran-2-yl)-N-(4-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00972854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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